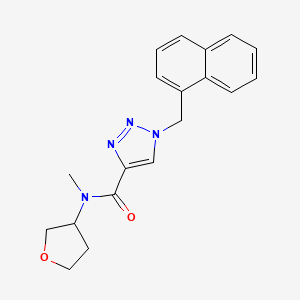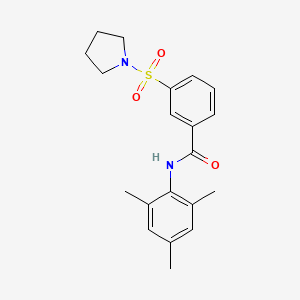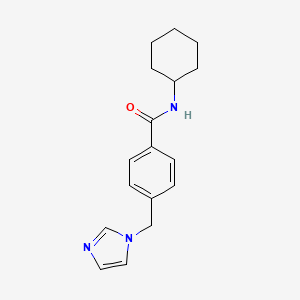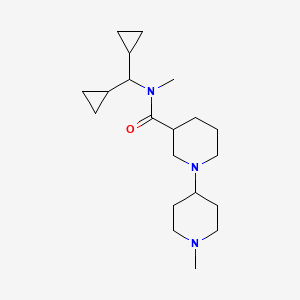
N-methyl-1-(naphthalen-1-ylmethyl)-N-(oxolan-3-yl)triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(naphthalen-1-ylmethyl)-N-(oxolan-3-yl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(naphthalen-1-ylmethyl)-N-(oxolan-3-yl)triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Naphthalene Moiety: This step involves the alkylation of the triazole ring with a naphthalen-1-ylmethyl halide under basic conditions.
Incorporation of the Oxolane Group: The final step is the amidation reaction where the oxolane group is introduced via a coupling reaction with the carboxylic acid derivative of the triazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydrotriazoles and reduced naphthalene derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-methyl-1-(naphthalen-1-ylmethyl)-N-(oxolan-3-yl)triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be part of its mechanism in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.
Naphthalene Derivatives: Compounds containing the naphthalene moiety, which are often used in the development of dyes, drugs, and other materials.
Oxolane Derivatives: Compounds with the oxolane ring, which are used in various chemical and pharmaceutical applications.
Uniqueness
N-methyl-1-(naphthalen-1-ylmethyl)-N-(oxolan-3-yl)triazole-4-carboxamide is unique due to the combination of these three functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Propiedades
IUPAC Name |
N-methyl-1-(naphthalen-1-ylmethyl)-N-(oxolan-3-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22(16-9-10-25-13-16)19(24)18-12-23(21-20-18)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-8,12,16H,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHRYIJBJKXNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1)C(=O)C2=CN(N=N2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorobenzyl)-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5980226.png)
![2-benzyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5980228.png)
![4-{4-[(4-benzylpiperazin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one](/img/structure/B5980231.png)
![methyl (4-{4-[(4-fluorophenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B5980234.png)

![2-{1-benzyl-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5980263.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5980265.png)
![N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5980269.png)

![N-[2-({2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}amino)ethyl]acetamide](/img/structure/B5980280.png)
![2-Cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B5980294.png)
![3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5980300.png)
![4-fluorophenyl [2-cyano-3-(2,4-dichlorophenyl)acryloyl]carbamate](/img/structure/B5980304.png)
